Colterol mesylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El mesilato de colterol es un compuesto químico conocido por su función como agonista del receptor beta-2 adrenérgico de acción corta. Se utiliza principalmente en el tratamiento del broncoespasmo asociado con el asma y la enfermedad pulmonar obstructiva crónica (EPOC). El compuesto es un derivado del colterol, que es en sí mismo un agonista del receptor beta-2 adrenérgico .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El mesilato de colterol se puede sintetizar mediante la esterificación del colterol con ácido metanosulfónico. La reacción normalmente implica el uso de un agente deshidratante para facilitar la formación del éster mesilato. El proceso requiere un control cuidadoso de la temperatura y el pH para garantizar que se obtenga el producto deseado.

Métodos de producción industrial: En entornos industriales, la producción de mesilato de colterol implica reacciones de esterificación a gran escala. El proceso está optimizado para un alto rendimiento y pureza, empleando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía para aislar el producto final .

Tipos de reacciones:

Oxidación: El mesilato de colterol puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo, lo que lleva a la formación de cetonas o ácidos carboxílicos.

Reducción: El compuesto se puede reducir a sus alcoholes correspondientes utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El mesilato de colterol puede participar en reacciones de sustitución nucleófila, donde el grupo mesilato es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan normalmente.

Sustitución: Los nucleófilos como la azida de sodio o el cianuro de potasio se pueden emplear en condiciones suaves.

Principales productos formados:

Oxidación: Cetonas y ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El mesilato de colterol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los agonistas del receptor beta-2 adrenérgico y sus interacciones con otras moléculas.

Biología: Los investigadores utilizan el mesilato de colterol para investigar los efectos fisiológicos de la activación del receptor beta-2 adrenérgico, incluido su impacto en la relajación muscular y la dilatación bronquial.

Medicina: El compuesto se estudia por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades respiratorias como el asma y la EPOC.

Mecanismo De Acción

El mesilato de colterol ejerce sus efectos uniéndose a los receptores beta-2 adrenérgicos en la superficie de las células del músculo liso de las vías respiratorias. Esta unión activa la adenilato ciclasa, lo que lleva a un aumento de los niveles de monofosfato de adenosina cíclico (AMPc). Los niveles elevados de AMPc provocan la relajación de las células del músculo liso, lo que dilata las vías respiratorias y mejora el flujo de aire. La selectividad del compuesto por los receptores beta-2 adrenérgicos minimiza su impacto en otros receptores adrenérgicos, reduciendo el riesgo de efectos secundarios .

Compuestos similares:

Salbutamol: Otro agonista del receptor beta-2 adrenérgico utilizado para tratar el asma y la EPOC.

Terbutalina: Un agonista del receptor beta-2 adrenérgico con efectos broncodilatadores similares.

Formoterol: Un agonista del receptor beta-2 adrenérgico de acción prolongada utilizado para la terapia de mantenimiento en el asma y la EPOC.

Singularidad del mesilato de colterol: El mesilato de colterol es único debido a su naturaleza de acción corta, lo que lo hace adecuado para el tratamiento agudo del broncoespasmo. A diferencia de los agonistas beta-2 de acción prolongada como el formoterol, el mesilato de colterol proporciona un alivio rápido, que es crucial durante los ataques de asma. Además, su afinidad de unión específica para los receptores beta-2 adrenérgicos garantiza una acción específica con efectos secundarios mínimos .

Comparación Con Compuestos Similares

Salbutamol: Another beta-2 adrenergic receptor agonist used to treat asthma and COPD.

Terbutaline: A beta-2 adrenergic receptor agonist with similar bronchodilatory effects.

Formoterol: A long-acting beta-2 adrenergic receptor agonist used for maintenance therapy in asthma and COPD.

Uniqueness of Colterol Mesylate: this compound is unique due to its short-acting nature, making it suitable for acute management of bronchospasm. Unlike long-acting beta-2 agonists like formoterol, this compound provides rapid relief, which is crucial during asthma attacks. Additionally, its specific binding affinity for beta-2 adrenergic receptors ensures targeted action with minimal side effects .

Actividad Biológica

Colterol mesylate, a prodrug of colterol, is primarily recognized for its role as a β2 adrenergic receptor agonist . This compound is instrumental in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by facilitating bronchodilation. The biological activity of this compound can be understood through its pharmacological mechanisms, clinical efficacy, and safety profiles.

This compound is metabolized into its active form, colterol, via hydrolysis by esterases in the lungs. This conversion is critical for its therapeutic effects, as colterol selectively binds to β2 adrenergic receptors located in the smooth muscle of the bronchial passages. The binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP subsequently results in smooth muscle relaxation and dilation of the airways, improving airflow and alleviating symptoms associated with bronchospasm.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid onset of action (approximately 2-5 minutes) with a duration of effect lasting between 6 to 8 hours. This makes it suitable for acute management of bronchospasm. The following table summarizes key pharmacological properties:

| Compound | Mechanism of Action | Duration of Action | Prodrug Status | Unique Features |

|---|---|---|---|---|

| This compound | β2 adrenergic agonist | Short (6-8 hours) | Yes | Converted to colterol for activity |

| Albuterol | β2 adrenergic agonist | Short (4-6 hours) | No | Directly active; widely used |

| Terbutaline | β2 adrenergic agonist | Intermediate (12 hours) | No | Uterine relaxant properties |

| Salmeterol | β2 adrenergic agonist | Long (12 hours) | No | Long-acting; used for maintenance therapy |

Clinical Efficacy

Several studies have assessed the clinical efficacy of this compound in patients with reversible bronchospasm. A retrospective study involving 24 patients demonstrated significant improvements in pulmonary function tests after administration. Specifically, forced expiratory volume in one second (FEV1) improved by an average of 10.9%, while forced vital capacity (FVC) increased by 12.1% after using a metered-dose inhaler containing bitolterol mesylate .

Another multicenter study compared nebulized bitolterol mesylate to isoproterenol hydrochloride in patients with steroid-dependent asthma. Results indicated that bitolterol was equally effective, providing substantial bronchodilation without adverse effects .

Safety Profile

The safety profile of this compound has been evaluated through various clinical trials. Notably, no serious adverse events were reported during studies involving its use . However, as with other β2 agonists, potential side effects may include tachycardia and tremors due to systemic absorption.

Case Studies

- Retrospective Study on Asthma Management : A study conducted on patients with asthma showed that 93.8% experienced symptom resolution or improvement after one month of treatment with inhaled bitolterol mesylate .

- Exercise-Induced Asthma Study : In a double-blind crossover trial involving subjects with exercise-induced asthma, bitolterol mesylate was found to significantly reduce bronchoconstriction compared to placebo and was comparable to isoproterenol .

Propiedades

Número CAS |

17605-73-1 |

|---|---|

Fórmula molecular |

C13H23NO6S |

Peso molecular |

321.39 g/mol |

Nombre IUPAC |

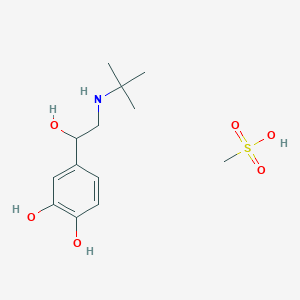

4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol;methanesulfonic acid |

InChI |

InChI=1S/C12H19NO3.CH4O3S/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;1-5(2,3)4/h4-6,11,13-16H,7H2,1-3H3;1H3,(H,2,3,4) |

Clave InChI |

RDYNLAQMERHCLU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.CS(=O)(=O)O |

SMILES canónico |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.CS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.